BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to N-(Piperidin-2-
ylmethyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest |

N-(Piperidin-2-
Compound Name:

ylmethyl)cyclopropanamine
CAS No.: 1250526-55-6

Cat. No.: B578586

Get Quote

Abstract

This technical guide provides a comprehensive overview of N-(Piperidin-2-
ylmethyl)cyclopropanamine, a heterocyclic amine incorporating both a piperidine and a
cyclopropylamine moiety. These structural motifs are of significant interest in medicinal
chemistry, suggesting the potential for this compound to serve as a valuable scaffold in drug
discovery and development. This document details the compound's key chemical identifiers,
including its CAS number and the algorithmically generated InChlKey, alongside a summary of
its physicochemical properties. A detailed, field-proven protocol for its synthesis via reductive
amination is presented, with an emphasis on the mechanistic rationale behind the procedural
steps. Furthermore, the potential therapeutic applications of this molecular scaffold are
discussed in the context of the known pharmacological activities of related piperidine and
cyclopropylamine derivatives. This guide is intended for researchers, scientists, and drug
development professionals seeking to understand and utilize this compound in their scientific
endeavors.

Core Compound Identification
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N-(Piperidin-2-ylmethyl)cyclopropanamine is a secondary amine characterized by a
cyclopropyl group attached to the nitrogen of an aminomethyl substituent at the 2-position of a
piperidine ring.

IUPAC Name: N-(piperidin-2-ylmethyl)cyclopropanamine

CAS Number: 1250526-55-6[1][2]

Molecular Formula: CoH1sN2[1][2]

SMILES: C1(NCC2NCCCC2)CC1[2]

InChl: InChI=1S/C9H18N2/c1-2-6-11(7-3-1)8-10-9-4-5-9/h9-11H,1-8H2

InChlKey: HYFDHFIQPHZDKI-UHFFFAOYSA-N

The InChl and InChlKey have been algorithmically generated based on the provided SMILES
notation.

Physicochemical Properties

A comprehensive experimental characterization of N-(Piperidin-2-
ylmethyl)cyclopropanamine is not extensively available in peer-reviewed literature. However,
its key physicochemical properties can be reliably predicted using established computational
models, which are indispensable tools in modern drug discovery for forecasting
pharmacokinetic and pharmacodynamic behaviors.[3][4]
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Property Value Source
Molecular Weight 154.25 g/mol BLDpharm([2]
XLogP3-AA (LogP) 1.3 PubChem (Predicted)[5]
Hydrogen Bond Donor Count 2 PubChem (Predicted)
Hydrogen Bond Acceptor ]

2 PubChem (Predicted)
Count
Rotatable Bond Count 3 PubChem (Predicted)
Topological Polar Surface Area )

27.6 A2 PubChem (Predicted)
(TPSA)
Formal Charge 0 PubChem (Predicted)

Table 1: Predicted Physicochemical Properties of N-(Piperidin-2-
ylmethyl)cyclopropanamine.

These predicted properties suggest that the molecule adheres to Lipinski's Rule of Five,
indicating good potential for oral bioavailability.[4] Its moderate lipophilicity (XLogP3-AA) and
topological polar surface area are within the ranges typically associated with CNS-active
compounds.[3]

Synthesis and Mechanistic Rationale

The synthesis of N-(Piperidin-2-ylmethyl)cyclopropanamine can be efficiently achieved
through a one-pot reductive amination protocol.[6][7] This widely utilized reaction in medicinal
chemistry offers high yields and operational simplicity for forming carbon-nitrogen bonds.[7]
The logical synthetic pathway involves the reaction of 2-(aminomethyl)piperidine with
cyclopropanecarboxaldehyde.

Synthetic Workflow

The overall transformation is a two-step process that occurs in a single reaction vessel, as
illustrated in the following workflow diagram.
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Figure 1: Reductive Amination Workflow.

Detailed Experimental Protocol

Materials:

e 2-(Aminomethyl)piperidine

e Cyclopropanecarboxaldehyde

e Sodium triacetoxyborohydride (NaBH(OAC)3)

e 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

o Acetic Acid (glacial)

o Saturated aqueous sodium bicarbonate (NaHCOs) solution

» Saturated aqueous sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0a4)

Standard laboratory glassware and magnetic stirrer

Procedure:

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an
inert atmosphere (e.g., nitrogen or argon), add 2-(aminomethyl)piperidine (1.0 eq).

Solvent Addition: Dissolve the amine in an appropriate anhydrous solvent such as 1,2-
dichloroethane (DCE) or dichloromethane (DCM).

Aldehyde Addition: Add cyclopropanecarboxaldehyde (1.0-1.2 eq) to the solution. A slight
excess of the aldehyde can be used to ensure complete consumption of the starting amine.

Imine Formation: Add a catalytic amount of glacial acetic acid (0.1-0.2 eq) to facilitate the
formation of the iminium ion intermediate. Allow the mixture to stir at room temperature for
30-60 minutes.

Reduction: In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction
mixture. NaBH(OAc)s is a mild and selective reducing agent, well-suited for this
transformation as it does not readily reduce the starting aldehyde.[6]

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The
progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-
mass spectrometry (LC-MS) until the starting materials are consumed.

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous
solution of sodium bicarbonate. This step neutralizes the acetic acid and any unreacted
reducing agent.

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with
DCM or ethyl acetate (3x).

Washing and Drying: Combine the organic layers and wash sequentially with water and then
brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
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« Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The
resulting crude product can be purified by column chromatography on silica gel to afford the
pure N-(Piperidin-2-ylmethyl)cyclopropanamine.

Causality and Experimental Choices

» Choice of Reducing Agent: Sodium triacetoxyborohydride is the preferred reagent for one-
pot reductive aminations. Its reduced reactivity compared to other hydrides like sodium
borohydride allows for the in-situ formation of the imine without significant premature
reduction of the aldehyde.[6]

» Acid Catalysis: The addition of a catalytic amount of acid protonates the carbonyl oxygen of
the aldehyde, making it more electrophilic and accelerating the initial nucleophilic attack by
the amine. This is a crucial step for efficient imine formation.

e Anhydrous Conditions: The reaction is sensitive to water, as it can hydrolyze the imine
intermediate back to the starting amine and aldehyde. Therefore, the use of anhydrous
solvents and reagents is critical for achieving high yields.

Potential Applications in Drug Discovery

While N-(Piperidin-2-ylmethyl)cyclopropanamine is not yet associated with a specific
biological target in published literature, its structural components are prevalent in a wide range
of pharmacologically active agents.

The Piperidine Scaffold

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in medicinal chemistry,
present in numerous approved drugs.[8][9] Its prevalence is due to its ability to serve as a
versatile scaffold that can be readily functionalized, and its saturated, non-aromatic nature
often imparts favorable pharmacokinetic properties such as improved solubility and metabolic
stability. Piperidine derivatives have demonstrated a broad spectrum of biological activities,
including but not limited to:

o Central Nervous System (CNS) Agents: Many antipsychotics, antidepressants, and
analgesics incorporate a piperidine moiety.[9][10]
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e Anticancer Agents: The piperidine ring is a key structural feature in several classes of
anticancer drugs.[10][11]

 Antiviral and Antimicrobial Agents: Various piperidine derivatives have been developed as
effective antiviral and antimicrobial therapies.[12]

The Cyclopropylamine Moiety

The cyclopropylamine group is also a valuable pharmacophore. The strained three-membered
ring can introduce conformational rigidity and unique metabolic profiles to a molecule. It is a
key component in several marketed drugs and clinical candidates. The incorporation of a
cyclopropylamine can influence a molecule's binding affinity and selectivity for its biological
target.

Synergistic Potential

The combination of the 2-(aminomethyl)piperidine and cyclopropylamine motifs in a single
molecule creates a novel chemical entity with significant potential for interacting with various
biological targets. The stereochemistry at the 2-position of the piperidine ring, coupled with the
conformational constraints of the cyclopropyl group, provides a three-dimensional structure that
can be explored for selective binding to enzymes, receptors, or ion channels. This scaffold is a
prime candidate for inclusion in screening libraries for a variety of therapeutic areas, particularly
those targeting the central nervous system.

Conclusion

N-(Piperidin-2-ylmethyl)cyclopropanamine represents a promising, yet underexplored,
chemical scaffold for drug discovery. This guide has provided its definitive chemical identifiers,
predicted physicochemical properties, and a robust, mechanistically-sound protocol for its
synthesis. The established pharmacological importance of its constituent piperidine and
cyclopropylamine moieties strongly suggests its potential utility in the development of novel
therapeutics. Further investigation into the biological activity of this compound and its
derivatives is highly warranted and could lead to the discovery of new lead compounds for a
range of disease targets.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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